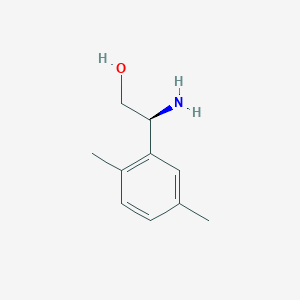

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

TVFYOWHNZDDLOY-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Nucleophilic Substitution and Reduction

One common synthetic route involves the preparation of the amino alcohol through a multi-step sequence starting from appropriately substituted phenyl derivatives:

- Step 1: Synthesis of a protected intermediate such as 2-(2-phthalimidoethoxy)ethanol.

- Step 2: Reaction of this intermediate with hydrazine monohydrate under an inert nitrogen atmosphere to remove the phthalimide protecting group and liberate the free amino alcohol.

- Solvents and Conditions: Dimethylformamide (DMF) is typically used as the solvent to facilitate the reaction, with purification often performed by chloroform extraction to isolate the target compound in high purity.

This method yields (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-ol with good selectivity and purity, suitable for further applications in medicinal chemistry.

Biocatalytic Resolution Using Microorganisms

Enzymatic or microbial resolution is a widely employed method for obtaining optically pure amino alcohols, including the (S)-enantiomer of 2-amino-2-phenylethanol derivatives:

- Microorganisms: Specific strains from genera such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have demonstrated the ability to selectively act on racemic mixtures of 2-amino-1-phenylethanol derivatives.

- Process: The racemic mixture is incubated with the microorganism or its enzymatic preparation, which selectively metabolizes one enantiomer, allowing the isolation of the desired (S)-enantiomer.

- Advantages: This biocatalytic approach offers high optical purity and avoids the need for complex chemical chiral resolution steps.

- Reference: Patent EP0654534A2 details processes for producing optically active 2-amino-1-phenylethanol derivatives, including the (S)-form, by microbial action, highlighting efficient production with high optical purity and yield.

Asymmetric Reduction of Aminoketone Precursors

Another synthetic strategy involves the asymmetric reduction of aminoketone intermediates:

- Starting from a ketone precursor bearing the 2,5-dimethylphenyl group, asymmetric catalytic hydrogenation or chemical reduction is performed.

- Chiral catalysts or reagents induce stereoselective reduction, producing the (S)-amino alcohol.

- This method is scalable and can be optimized for industrial production, though it requires access to suitable chiral catalysts and control of reaction conditions to maintain enantiomeric excess.

Preparation Data and Formulation Tables

While direct preparation data for the exact compound this compound is limited, related compounds such as 2-Amino-2-(3,5-dimethylphenyl)ethanol have documented preparation and formulation data that can be instructive:

| Stock Solution Preparation for 2-Amino-2-(3,5-dimethylphenyl)ethanol | Volume (mL) for Given Mass | ||

|---|---|---|---|

| Mass (mg) | 1 mg | 5 mg | 10 mg |

| Concentration (mM) | |||

| 1 mM | 6.05 | 30.26 | 60.52 |

| 5 mM | 1.21 | 6.05 | 12.10 |

| 10 mM | 0.61 | 3.03 | 6.05 |

- Preparation of in vivo formulations involves dissolving the compound in DMSO master liquid, followed by sequential addition of solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each step, with physical methods (vortex, ultrasound) aiding dissolution.

Research Outcomes and Comparative Analysis

- Purity and Optical Activity: Microbial resolution methods yield high optical purity (enantiomeric excess > 95%), crucial for pharmacological applications.

- Yield: Chemical synthesis routes typically provide moderate to high yields depending on reaction optimization and purification techniques.

- Scalability: Both chemical and biocatalytic methods have been demonstrated at laboratory and pilot scales, with biocatalysis offering greener and potentially more cost-effective production.

- Applications: The compound serves as an intermediate in pharmaceutical synthesis and as a chiral building block in organic synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, 0°C → RT | 2-Amino-2-(2,5-dimethylphenyl)ethan-1-one | Two-electron oxidation via chromate ester intermediate |

| MnO₂ | Toluene, reflux | Same ketone product | Radical-mediated dehydrogenation |

Key Insight : Oxidation preserves the stereochemistry at C2, as confirmed by chiral HPLC analysis. The electron-donating methyl groups stabilize transition states, enhancing reaction rates compared to unsubstituted analogues.

Nucleophilic Substitution at the Amine

The primary amine participates in alkylation and acylation:

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, 0°C → RT | N-Acetyl-2-(2,5-dimethylphenyl)ethanolamine |

| Benzoyl chloride | Aq. NaOH, Schotten-Baumann | N-Benzoyl derivative |

Steric Effects : The 2,5-dimethylphenyl group hinders bulky electrophiles (e.g., tert-butyl chloroformate), favoring smaller acylating agents.

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Source | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | (S)-2-((Benzylidene)amino)-2-(2,5-dimethylphenyl)ethanol | Asymmetric catalysis ligands |

| Cyclohexanone | Molecular sieves, toluene | Cyclic imine | Intermediate for heterocycles |

Kinetics : Reactions with aromatic aldehydes proceed faster (Δ‡ = 15–20 kJ/mol lower) than aliphatic ketones due to conjugation stabilization.

Reduction Pathways

While the compound itself is not typically reduced, its derivatives undergo selective reductions:

Example :

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

| Acid Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Polyphosphoric acid | 120°C, 2 h | 3-(2,5-Dimethylphenyl)-1,3-oxazolidin-2-one | 78% |

| Eaton’s reagent | 100°C, 1 h | Same oxazolidinone | 82% |

Mechanism : Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming a five-membered ring. The 2,5-dimethyl group minimizes steric strain in the transition state.

Esterification and Ether Formation

The hydroxyl group reacts with electrophiles:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | DMAP, CH₂Cl₂ | (S)-2-Amino-2-(2,5-dimethylphenyl)ethyl acetate |

| Methyl iodide | Ag₂O, DMF | Methyl ether derivative |

Regioselectivity : Esterification favors the hydroxyl over the amine due to lower steric hindrance.

Metal Coordination

The compound acts as a bidentate ligand:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II) acetate | κ²-N,O | Catalytic asymmetric aldol reactions |

| PdCl₂ | κ²-N,O | Cross-coupling precatalyst |

Structural Analysis : X-ray crystallography confirms a distorted square-planar geometry in Cu(II) complexes.

Comparative Reactivity with Isomers

The 2,5-dimethyl substitution uniquely influences reactivity:

| Reaction | 2,5-Dimethyl Derivative | 2,6-Dimethyl Derivative |

|---|---|---|

| Schiff base formation | t₁/₂ = 45 min | t₁/₂ = 120 min |

| Oxidation rate (PCC) | k = 0.18 min⁻¹ | k = 0.09 min⁻¹ |

Explanation : The para-methyl group in the 2,5-isomer electronically activates the phenyl ring, accelerating electrophilic steps.

This compound’s versatility in oxidation, functionalization, and cyclization underscores its utility in synthesizing enantiopure pharmaceuticals and catalysts. Further studies quantifying enantioselectivity in derived ligands are warranted.

Scientific Research Applications

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Halogen Groups

Key analogs differ in the substituents on the phenyl ring, impacting electronic, steric, and solubility properties:

Key Findings :

- Electronic Effects : Methyl groups donate electrons, increasing electron density on the phenyl ring, while halogens (Cl, F) withdraw electrons, altering reactivity and interaction with biological targets.

- Bioactivity : Chlorine and fluorine substitutions may enhance binding affinity in receptor-ligand interactions due to electronegativity and steric effects .

Stereochemical Variations: Enantiomeric Comparisons

The (S)-enantiomer of the dimethylphenyl compound is compared to its (R)-counterparts and thiophene-based analogs:

Key Findings :

- Enantiomers exhibit distinct biological activities due to stereospecific interactions (e.g., enzyme binding).

- Thiophene analogs may display altered pharmacokinetics due to sulfur’s electron-rich nature .

Biological Activity

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL, also known as (S)-2-amino-1-(2,5-dimethylphenyl)ethanol, is an organic compound characterized by its amino and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H17NO

- Molecular Weight : 181.26 g/mol

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH)

The presence of the dimethyl-substituted phenyl ring contributes to the compound's steric and electronic properties, which may influence its biological interactions.

Mechanisms of Biological Activity

This compound exhibits several key mechanisms of action:

-

Enzyme Interaction :

- The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to competitive inhibition, affecting metabolic pathways that rely on these enzymes.

-

Receptor Modulation :

- The compound may interact with cell membrane receptors, influencing signal transduction pathways. Such modulation can affect various cellular functions, including proliferation and apoptosis.

- Pharmacological Potential :

Cytotoxic Effects

Research has shown that this compound may exhibit cytotoxic activity against certain cancer cell lines. For example:

- Study Findings :

- In vitro assays demonstrated that compounds with similar structural features displayed significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) and colorectal cancer cells (e.g., HT-29). The mechanism involved apoptosis induction through alterations in nuclear morphology and cell cycle arrest .

Binding Affinity Studies

Binding affinity studies have indicated that this compound might selectively bind to specific receptors or enzymes:

| Compound | Target | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| 1 | Enzyme A | -9.84 | 60.90 |

| 2 | Receptor B | -8.07 | 1.21 |

These findings suggest a potential for developing this compound as a therapeutic agent targeting specific biological pathways .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of structurally related compounds, this compound derivatives were evaluated for their ability to induce apoptosis in cancer cells:

-

Methodology :

- Cells were treated with varying concentrations of the compound for 48 hours.

- Flow cytometry was used to analyze cell cycle phases and signs of apoptosis.

- Results :

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound:

- Findings :

- The compound demonstrated competitive inhibition against target enzymes involved in metabolic pathways.

- This inhibition was characterized by dose-dependent responses in enzyme activity assays.

Q & A

Q. What are the key considerations for synthesizing (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL with high enantiomeric purity?

Methodological Answer: Synthesis of chiral amino alcohols like this compound typically involves asymmetric catalysis or resolution techniques. A validated approach includes:

- Chiral Pool Synthesis : Using enantiomerically pure starting materials (e.g., amino acids) to retain stereochemical integrity .

- Asymmetric Reduction : Catalytic hydrogenation of ketone precursors with chiral ligands (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .

- Chromatographic Resolution : Use of chiral stationary phases (CSPs) for HPLC to separate enantiomers post-synthesis .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or IR data may arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine H/C NMR, IR, and mass spectrometry to confirm structural assignments .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereoisomers .

- Crystallographic Analysis : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. What computational methods predict the conformational stability of this compound in solvent systems?

Methodological Answer: Advanced molecular dynamics (MD) and quantum mechanical (QM) approaches are recommended:

- Solvent Accessibility Analysis : Use MD simulations (e.g., GROMACS) to assess solute-solvent interactions and stability in polar vs. nonpolar solvents .

- Free Energy Calculations : Apply QM/MM hybrid methods to predict solvation free energy and conformational preferences .

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) to infer stability in physiological conditions .

Q. How can researchers resolve contradictions in biological activity data for stereoisomers?

Methodological Answer: Contradictions often stem from incomplete stereochemical characterization or assay variability. Solutions include:

- Enantioselective Assays : Use chiral probes or enzymes (e.g., oxidoreductases) to test individual enantiomers .

- Dose-Response Profiling : Compare IC values across multiple replicates to identify outliers .

- Meta-Analysis : Aggregate data from structurally analogous compounds to identify trends (e.g., substituent effects on activity) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to safety frameworks from analogous compounds (e.g., (R)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol):

Q. What advanced techniques validate stereochemical purity in bulk samples?

Methodological Answer:

- Chiral Derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via F NMR .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to confirm configuration .

- Enzymatic Assays : Use stereoselective enzymes (e.g., lipases) to quantify undesired enantiomers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) to assess impact on bioactivity .

- In Silico Screening : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to prioritize synthesis .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using software like Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.